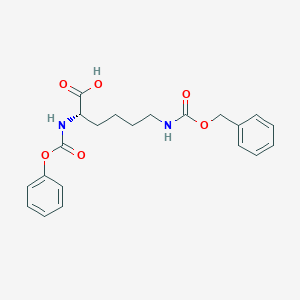
Lys(Z)-NPC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys(Z)-NPC, also known as Nα-(Carbobenzyloxy)-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of lysine. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-NPC typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Lys(Z)-NPC undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The compound can be hydrolyzed under basic conditions to produce lysine and benzyloxycarbonyl alcohol.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Z group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
Free Lysine: Formed after deprotection of the Z group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Lys(Z)-NPC has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Used in the development of biomaterials for drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Lys(Z)-NPC involves its role as a protected lysine derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys): Another protected lysine derivative with a tert-butoxycarbonyl (Boc) group.
Nα-(Fluorenylmethyloxycarbonyl)-L-lysine (Fmoc-Lys): A protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Lys(Z)-NPC is unique due to its benzyloxycarbonyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Properties
Molecular Formula |
C21H24N2O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S)-2-(phenoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-17-11-5-2-6-12-17)13-7-8-14-22-20(26)28-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1 |
InChI Key |
JNTUTJANCCAPGZ-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


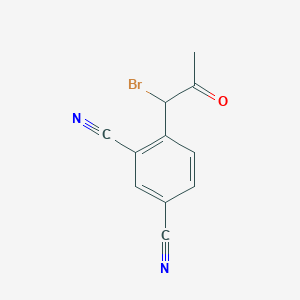
![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)



![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
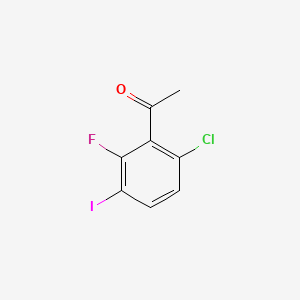
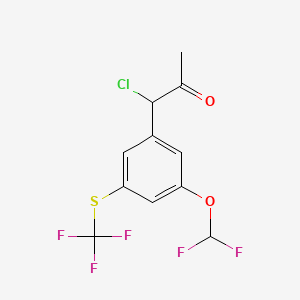
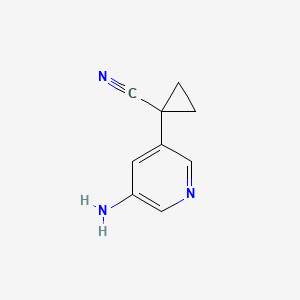


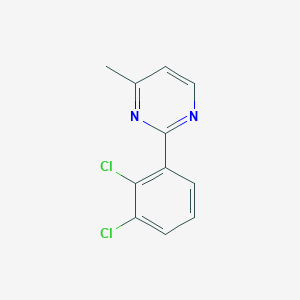

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
